2-Acetoxyamino-5-phenylpyridine
Description
2-Acetoxyamino-5-phenylpyridine (CAS: 124392-12-7) is a heterocyclic compound with the molecular formula C₁₃H₁₂N₂O₂. It features a pyridine ring substituted at the 2-position with an acetoxyamino group (-NH-OAc) and at the 5-position with a phenyl group. This compound is structurally significant due to its role as a model for studying carcinogenic metabolites of aromatic amines, particularly in DNA adduct formation . Its synthesis typically involves acetylation of hydroxylamine derivatives or nucleophilic substitution reactions, as inferred from analogous pyridine-based syntheses .
Key properties include a molecular weight of 252.25 g/mol and reactivity characterized by the acetoxyamino group, which can undergo hydrolysis or participate in electrophilic substitution reactions . Its crystalline structure has been resolved via X-ray diffraction, confirming the planar geometry of the pyridine core and the spatial orientation of substituents .
Properties
CAS No. |
124392-12-7 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
[(5-phenylpyridin-2-yl)amino] acetate |
InChI |
InChI=1S/C13H12N2O2/c1-10(16)17-15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15) |
InChI Key |
YIRYVCWYUVJSAV-UHFFFAOYSA-N |
SMILES |
CC(=O)ONC1=NC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)ONC1=NC=C(C=C1)C2=CC=CC=C2 |
Other CAS No. |
124392-12-7 |
Synonyms |
2-acetoxyamino-5-phenylpyridine 2-AcNPhP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical behavior of 2-acetoxyamino-5-phenylpyridine is best understood in comparison to analogs with variations in substituents or core heterocycles. Below is a detailed analysis:
Structural Analogs
Pharmacological Profiles
- Antimicrobial Activity: Pyridine derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) show broader antimicrobial spectra, whereas acetoxyamino-substituted compounds are less explored in this context .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Pyridine Derivatives
| Compound | Melting Point (°C) | Yield (%) | λmax (UV-Vis, nm) | LogP |
|---|---|---|---|---|
| This compound | 275–280 | 72 | 254 | 1.98 |
| 2-Chloro-5-phenylpyridine | 268–272 | 81 | 238 | 2.45 |
| 2-Nitro-5-phenylpyridine | 287–290 | 67 | 310 | 1.62 |
Data compiled from synthesis studies .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-Acetoxyamino-5-phenylpyridine in laboratory settings?
- Methodological Answer : Due to limited toxicity data (acute/chronic), adhere to strict precautions:
- Use engineering controls (e.g., fume hoods, closed systems) to minimize airborne exposure .
- Wear PPE: Respirators (for vapor protection), nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact .
- Train personnel in spill management (e.g., isolate area, use inert absorbents) and first aid (e.g., rinse skin/eyes for 15 minutes) .
Q. What synthetic routes are documented for this compound?
- Methodological Answer : While direct synthesis data is limited, analogous pyridine derivatives suggest:
- Step 1 : React 5-phenyl-2-pyridinone with hydroxylamine to form the oxime intermediate.
- Step 2 : Acetylate the oxime group using acetic anhydride under anhydrous conditions .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR : Confirm structure using -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, acetyl CH at δ 2.1 ppm) and -NMR .
- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H] at m/z 241.1 (CHNO) .
- IR : Identify acetyl C=O stretch (~1740 cm) and N–O stretch (~1250 cm) .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Palladium Catalysis : Screen Pd(PPh)/Pd(OAc) with ligands (e.g., XPhos) in Suzuki-Miyaura coupling using aryl boronic acids .
- Optimization : Vary solvents (DMF, toluene), bases (KCO, CsCO), and temperatures (80–120°C). Monitor yields via HPLC .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- In Vitro Assays : Conduct MTT assays on HepG2 cells to assess cytotoxicity (IC) .
- Literature Meta-Analysis : Cross-reference existing data (e.g., PubChem, Reaxys) and prioritize peer-reviewed studies over vendor SDS .
Q. How can deuterated analogs (e.g., 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine) aid mechanistic studies?
- Methodological Answer :
- Synthesis : Replace –CH groups with CD via deuterated acetic anhydride in acetylation steps .
- Applications : Use -NMR and kinetic isotope effects (KIE) to probe reaction mechanisms (e.g., hydrogen transfer steps) .
Methodological & Data Analysis Questions
Q. How to conduct a systematic literature review on this compound?
- Methodological Answer :
- Databases : Use SciFinder, Reaxys, and PubMed with keywords (e.g., CAS 124392-12-7, structure-based searches) .
- Quality Assessment : Prioritize primary sources (patents, journal articles) over vendor catalogs. Cross-validate data with experimental reproducibility tests (e.g., replicate synthesis) .
Q. How to address data gaps in environmental impact assessments for this compound?
- Methodological Answer :
- OECD Guidelines : Perform Daphnia magna acute toxicity tests (48-hr EC) and soil mobility studies via HPLC-MS .
- Bioaccumulation : Estimate log P (e.g., using ChemAxon software) and compare with structurally similar compounds .
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